5-Chloro-1,3-benzodioxole
Description
Contextualizing 5-Chloro-1,3-benzodioxole within the Benzodioxole Chemical Class
This compound belongs to the benzodioxole class of organic compounds. hmdb.ca Benzodioxoles are characterized by a benzene (B151609) ring fused to a dioxole ring, a five-membered heterocyclic ring containing two oxygen atoms. hmdb.ca This structural motif is present in numerous naturally occurring and synthetic compounds, many of which exhibit significant biological activities. wikipedia.org The 1,3-benzodioxole (B145889) framework, also known as methylenedioxybenzene, is a key structural feature in various pharmaceuticals, agrochemicals, and fragrances. wikipedia.orgchemicalbook.comontosight.ai The fusion of the aromatic benzene ring with the electron-rich dioxole ring imparts unique electronic properties and reactivity to these molecules. chemicalbook.com
Significance of the 5-Chloro Substituent in 1,3-Benzodioxole Chemistry
The presence of a chlorine atom at the 5-position of the 1,3-benzodioxole ring system significantly influences the compound's chemical properties and reactivity. cymitquimica.com The electron-withdrawing nature of the chlorine atom can affect the electron density of the aromatic ring, thereby modifying its susceptibility to electrophilic and nucleophilic substitution reactions. This substituent can enhance the electrophilicity of certain positions on the ring, making it a valuable intermediate for the synthesis of more complex molecules. For instance, the chloro group can influence the regioselectivity of further functionalization, directing incoming groups to specific positions on the benzodioxole core. This targeted reactivity is crucial in the design and synthesis of novel compounds with desired biological or material properties. ontosight.ai
Historical Perspectives and Evolution of Research on Chlorinated Benzodioxoles
Research into benzodioxole derivatives has a history rooted in the study of natural products. The discovery that compounds containing the methylenedioxyphenyl group, such as those found in sesame oil, could enhance the efficacy of insecticides spurred interest in this chemical class. chemicalbook.com Early research focused on understanding the structure-activity relationships of these compounds. The introduction of chlorine and other halogens onto the benzodioxole scaffold was a logical progression, driven by the need to modify the electronic and lipophilic properties of these molecules for various applications, including in pharmaceuticals and agrochemicals. ontosight.ai The development of new synthetic methodologies has further expanded the accessibility and diversity of chlorinated benzodioxoles, allowing for more detailed investigations into their chemical behavior and potential uses. The practice of water chlorination, which began in the early 1900s to disinfect drinking water, led to extensive research on the formation of chlorinated by-products, including various chlorinated organic compounds, highlighting the broader environmental relevance of chlorination chemistry. nih.gov
Current Research Trends and Future Directions for this compound Studies
Current research involving this compound and related compounds is multifaceted, with significant efforts in medicinal chemistry and materials science. In medicinal chemistry, the this compound moiety is being incorporated into larger molecules to develop novel therapeutic agents. For example, it has been used as a building block for the synthesis of potent and selective kinase inhibitors for potential cancer therapy. nih.gov The radiolabeled analogue, (14C)-5-chloro-1,3-benzodioxol-4-amine, is a valuable tool in pharmacological studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. ontosight.ai
In synthetic organic chemistry, researchers are exploring new reactions and applications for this compound. It serves as a versatile intermediate in the synthesis of various organic compounds. cymitquimica.com For example, it has been used in photocatalyzed reactions to prepare more complex benzodioxole derivatives. nih.gov Electrochemical methods are also being developed for the functionalization of this compound, offering environmentally benign synthetic routes to novel compounds. d-nb.info
Future research is expected to continue exploring the synthetic utility of this compound to create libraries of novel compounds for biological screening. Further investigation into its reactivity profile will likely uncover new synthetic transformations. The development of more efficient and sustainable synthetic methods for its preparation and modification will also be a key area of focus. tandfonline.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H5ClO2 | cymitquimica.comnist.govchemicalbook.comguidechem.comnih.govthermofisher.com |
| Molecular Weight | 156.57 g/mol | nist.govchemicalbook.comspectrabase.com |
| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.comthermofisher.com |
| Boiling Point | 185-187 °C | guidechem.comchemicalbook.com |
| Density | 1.34 g/mL at 25 °C | guidechem.comchemicalbook.com |
| Refractive Index | 1.556 | guidechem.comchemicalbook.com |
| CAS Number | 7228-38-8 | cymitquimica.comnist.govchemicalbook.comspectrabase.com |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial techniques for the structural elucidation of this compound.
¹H NMR (400 MHz, CDCl₃): δ 6.85 – 6.80 (m, 2H), 6.74 (d, J = 8.1 Hz, 1H), 5.95 (s, 2H). rsc.org
Mass Spectrum (Electron Ionization): The mass spectrum shows characteristic peaks that are used to identify the molecule and its fragmentation pattern. nist.gov
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQPZHOXLYATLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222606 | |
| Record name | 5-Chloro-1,3-benzodioxole | |
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Molecular Weight |
156.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7228-38-8 | |
| Record name | 5-Chloro-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7228-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Chloro-1,3-benzodioxole | |
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| Record name | 7228-38-8 | |
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| Record name | 5-Chloro-1,3-benzodioxole | |
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Synthetic Methodologies for 5 Chloro 1,3 Benzodioxole and Its Precursors
Established Synthetic Routes to 5-Chloro-1,3-benzodioxole
Traditional batch synthesis methods provide reliable pathways to this compound. These include the direct chlorination of 1,3-benzodioxole (B145889) and the transformation of other halogenated benzodioxole derivatives.
Chlorination of 1,3-Benzodioxole
The most direct method for preparing this compound is the electrophilic chlorination of 1,3-benzodioxole. The methylenedioxy group (-O-CH₂-O-) is an ortho-, para-directing activator, making the aromatic ring susceptible to electrophilic attack. The primary positions for substitution are C-5 and C-6 (equivalent to C-4).
A documented procedure for the synthesis of this compound involves the use of elemental chlorine as the chlorinating agent. chemicalbook.com In a typical setup, 1,3-benzodioxole is dissolved in a suitable organic solvent, such as chloroform (B151607). chemicalbook.com The reaction temperature is a critical parameter that must be carefully controlled to prevent over-chlorination and the formation of undesired byproducts. The reaction is maintained at a specific temperature, for instance, 35°C. chemicalbook.com Chlorine gas is then introduced slowly into the solution over a defined period. After the addition is complete, the mixture is stirred for an extended period, such as 2 hours, to ensure the reaction proceeds to completion. chemicalbook.com
Table 1: Optimized Reaction Conditions for Chlorination of 1,3-Benzodioxole
| Parameter | Condition | Source |
| Starting Material | 1,3-Benzodioxole | chemicalbook.com |
| Chlorinating Agent | Chlorine (Cl₂) gas | chemicalbook.com |
| Solvent | Chloroform | chemicalbook.com |
| Temperature | 35°C | chemicalbook.com |
| Reaction Time | 2 hours (post-addition) | chemicalbook.com |
| Yield | 96.2% | chemicalbook.com |
The chlorination of 1,3-benzodioxole shows a high degree of regioselectivity. The electron-donating nature of the methylenedioxy group preferentially directs the incoming electrophile (chlorine) to the C-5 position. By carefully controlling the reaction conditions as described previously—maintaining a temperature of 35°C and limiting the amount of chlorine gas—the formation of the desired 5-chloro isomer is maximized. chemicalbook.com This controlled approach prevents the formation of dichlorinated products, such as 5,6-dichloro-1,3-benzodioxole. The optimization of these parameters leads to a high reported yield of 96.2% for the monochlorinated product. chemicalbook.com
Synthesis from Halogenated Benzene (B151609) Precursors
An alternative strategy for synthesizing this compound is to start with a different halogenated precursor, such as a bromo-derivative, and perform a halogen exchange reaction.
This synthetic route is a two-step process: first, the synthesis of the precursor 4-bromo-1,2-(methylenedioxy)benzene (B1209508), followed by its conversion to the target chloro-compound.
Step 1: Synthesis of 4-bromo-1,2-(methylenedioxy)benzene
The precursor, 4-bromo-1,2-(methylenedioxy)benzene, is synthesized by the electrophilic bromination of 1,3-benzodioxole. A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS). chemicalbook.comyoutube.com The reaction is typically carried out in a solvent like chloroform and may be heated to reflux for several hours to ensure completion. youtube.com This method provides selective bromination at the desired position.
Step 2: Halogen Exchange Reaction
Emerging and Advanced Synthetic Approaches to this compound
Modern synthetic chemistry aims to develop methodologies that are not only efficient but also safer, more scalable, and environmentally friendly. Flow chemistry represents one such advanced approach that could be applied to the synthesis of this compound.
Continuous-flow reactors offer significant advantages over traditional batch reactors, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. researchgate.netspringernature.com
While a specific flow synthesis for this compound is not detailed in the reviewed literature, a continuous-flow bromination of 1,3-benzodioxole has been successfully demonstrated. chemicalbook.com In this process, a solution of 1,3-benzodioxole and N-Bromosuccinimide in acetonitrile (B52724) is pumped through a photareactor. chemicalbook.com This setup allows for rapid and efficient reaction, achieving a 79% yield with a residence time of only 0.25 hours. chemicalbook.com
Table 2: Continuous-Flow Synthesis of a Halogenated 1,3-Benzodioxole Derivative
| Parameter | Condition | Source |
| Reaction | Bromination of 1,3-Benzodioxole | chemicalbook.com |
| Reagent | N-Bromosuccinimide (NBS) | chemicalbook.com |
| Solvent | Acetonitrile | chemicalbook.com |
| Reactor Type | Corning G1 Photoreactor | chemicalbook.com |
| Activation | UV-irradiation | chemicalbook.com |
| Residence Time | 0.25 hours | chemicalbook.com |
| Product | 4-Bromo-1,2-(methylenedioxy)benzene | chemicalbook.com |
| Yield | 79% | chemicalbook.com |
By analogy, a similar continuous-flow system could be designed for the chlorination of 1,3-benzodioxole. Such a system would involve pumping a solution of 1,3-benzodioxole and a suitable chlorinating agent (e.g., N-chlorosuccinimide or chlorine gas carefully metered) through a heated or irradiated reactor coil. This approach would offer enhanced safety by minimizing the amount of hazardous chlorinating agent present at any given time and would allow for rapid optimization and straightforward scaling of the production of this compound.
Microwave-Assisted Synthesis Techniques for Benzodioxole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of benzodioxole derivatives, microwave irradiation can be used to synthesize the core ring structure efficiently.
One notable method involves the reaction of catechol with various benzoic acid derivatives in the presence of polyphosphoric acid, which acts as both a catalyst and a solvent. uni.lunih.gov This approach is lauded for its simplicity and effectiveness. uni.lu The use of microwave heating in this process drastically reduces reaction times from hours to mere seconds. uni.lunih.gov For instance, the reaction between catechol and 4-chlorobenzoic acid proceeds with a good yield in a significantly shorter time under microwave irradiation compared to traditional heating. uni.lu
Table 1: Comparison of Reaction Times and Yields for Microwave-Assisted Synthesis of 2-Aryl-1,3-benzodioxoles Data derived from studies on various benzoic acid derivatives.
| Benzoic Acid Substituent | Reaction Time (seconds) | Yield (%) |
| H | 30 | 80.2 |
| 4-Chloro | 45 | 75.8 |
| 4-Methyl | 60 | 85.0 |
| 3-Methoxy-4-methyl | 45 | 82.5 |
This rapid, solvent-minimal approach aligns well with the principles of green chemistry. uni.lu
Catalytic Methods for C-H Functionalization leading to Chlorinated Benzodioxoles
Direct C-H functionalization represents a highly efficient and atom-economical strategy in modern organic synthesis. Instead of relying on pre-functionalized starting materials, these methods directly convert a carbon-hydrogen bond to a carbon-halogen bond. Catalytic C-H chlorination is particularly valuable for introducing chlorine atoms with high selectivity.
Recent advancements have demonstrated the use of copper-catalyzed systems for the site-selective chlorination of C(sp³)–H bonds. nih.gov These reactions often employ an N-chloro-reagent, such as N-chlorosuccinimide (NCS), and can be applied to complex molecules, including those with benzylic positions similar to those in benzodioxole derivatives. nih.gov Another approach involves nickel and photoredox dual catalysis, where aryl chlorides can serve as both a coupling partner and the chlorine radical source for C(sp³)–H functionalization. chemicalbook.com While these methods have been demonstrated on a range of substrates, their application directly to the aromatic C-H bonds of the benzodioxole ring offers a promising avenue for the selective synthesis of compounds like this compound.
Novel Transformations for Introducing the Benzodioxole Moiety with Chlorination
Novel synthetic strategies aim to construct the chlorinated benzodioxole framework through innovative pathways. One plausible transformation involves the condensation of a pre-chlorinated catechol with a methylene-donating reagent. For instance, reacting 4-chlorocatechol (B124253) with diiodomethane (B129776) or dichloromethane (B109758) under basic conditions can directly form the this compound ring system. This method builds the heterocyclic ring onto a chlorinated precursor, offering a direct route to the target structure.
Another advanced approach is the cyclization of functionalized intermediates. A suitably substituted chlorinated phenol (B47542) could be designed to undergo an intramolecular cyclization to form the benzodioxole ring, incorporating the chlorine atom from the starting material.
Green Chemistry Principles in this compound Synthesis
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles provide a framework for evaluating the environmental impact of synthetic routes.
A traditional synthesis of this compound involves the direct chlorination of 1,3-benzodioxole using chlorine gas in a chlorinated solvent like chloroform. arkat-usa.org While effective, yielding the product in high purity (96.2%), this method utilizes hazardous reagents and solvents, which is not ideal from a green chemistry perspective. arkat-usa.org
In contrast, modern methods offer significant improvements:
Microwave-assisted synthesis reduces energy consumption and minimizes the use of toxic organic solvents, often employing polyphosphoric acid as a recyclable catalyst and solvent. uni.lunih.gov This leads to waste prevention and enhanced energy efficiency.
Catalytic C-H functionalization promotes atom economy by directly converting C-H bonds, avoiding the need for protecting groups or multi-step sequences that generate stoichiometric waste. This approach aligns with the principle of designing less hazardous chemical syntheses.
Table 2: Comparison of Synthetic Methods based on Green Chemistry Principles
| Principle | Traditional Chlorination | Microwave-Assisted Synthesis | Catalytic C-H Functionalization |
| Waste Prevention | Poor (uses stoichiometric reagents) | Good (often catalytic, less solvent) | Excellent (high atom economy) |
| Safer Solvents | Poor (uses chloroform) | Good (can be solvent-free) | Fair (depends on catalytic system) |
| Energy Efficiency | Fair (requires sustained heating/cooling) | Excellent (rapid heating) | Fair (may require heating) |
| Hazardous Reagents | Poor (uses Cl₂ gas) | Good (avoids hazardous reagents) | Good (replaces Cl₂ with safer sources) |
Adopting these greener methodologies can significantly reduce the environmental footprint associated with the production of this compound and its derivatives.
Synthesis of Key Intermediates and Related Chlorinated Benzodioxole Structures
Preparation of 5-chloromethyl-1,3-benzodioxole
5-(Chloromethyl)-1,3-benzodioxole, also known as piperonyl chloride, is a key intermediate where the chlorine atom is on a methyl substituent rather than directly on the aromatic ring. A common route to this compound is the chloromethylation of 1,3-benzodioxole. This reaction typically involves treating 1,3-benzodioxole with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. This electrophilic aromatic substitution reaction introduces the chloromethyl group onto the electron-rich aromatic ring.
Synthesis of this compound-4-carboxylic acid
This compound-4-carboxylic acid is a specific isomer that serves as a precursor in the synthesis of more complex molecules, including pharmacologically active compounds. chemicalbook.com While the compound is documented and its structure confirmed, detailed literature on its specific preparation is not widely available. uni.lu
However, its synthesis can be logically inferred from established organic chemistry reactions. A plausible route would be the directed ortho-lithiation of this compound. In this process, a strong base like n-butyllithium would selectively remove the proton at the 4-position, which is activated by the adjacent oxygen atoms of the dioxole ring. Quenching the resulting aryllithium intermediate with carbon dioxide (CO₂) would then yield the desired this compound-4-carboxylic acid after an acidic workup.
Derivatization from Halogenated Analogs
The synthesis of this compound can be effectively achieved through the derivatization of halogenated precursors. This approach primarily involves the direct chlorination of the parent 1,3-benzodioxole ring system, a method that has been demonstrated to be efficient and high-yielding.
One of the most direct methods for the synthesis of this compound is through the electrophilic chlorination of 1,3-benzodioxole. chemicalbook.com This reaction is a classic example of an electrophilic aromatic substitution, where a chlorine atom is introduced onto the benzene ring of the benzodioxole moiety. The methylenedioxy group (-O-CH₂-O-) is an ortho-, para-directing group, meaning it activates these positions on the aromatic ring towards electrophilic attack. Consequently, the chlorination of 1,3-benzodioxole typically yields the 5-chloro derivative as the major product.
A specific and effective procedure for this transformation involves the reaction of 1,3-benzodioxole with chlorine gas in a suitable solvent, such as chloroform. chemicalbook.com In a typical experimental setup, a solution of 1,3-benzodioxole in chloroform is treated with a controlled amount of chlorine gas. The reaction temperature is maintained at approximately 35°C to ensure a controlled reaction rate and to minimize the formation of side products. The reaction is allowed to proceed for a couple of hours to ensure complete conversion. Following the reaction, a straightforward workup procedure involving washing with water and brine, drying of the organic layer, and evaporation of the solvent yields the desired this compound. This method has been reported to produce the target compound in a high yield of 96.2%. chemicalbook.com
The reaction can be summarized as follows:
Reaction Scheme: Direct Chlorination of 1,3-benzodioxole
| Reactant | Reagent | Solvent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|---|
| 1,3-benzodioxole | Chlorine (gas) | Chloroform | 35°C | 2 hours | This compound | 96.2% |
Another approach to synthesizing chlorinated benzodioxoles involves the use of a halogenated reagent in the formation of the dioxole ring itself. For instance, the reaction of alkyl-substituted benzenes with o-chloranil (tetrachloro-1,2-benzoquinone) can lead to the formation of 4,5,6,7-tetrachloro-1,3-benzodioxole derivatives. mdpi.com While this method does not directly produce this compound, it demonstrates the principle of incorporating chlorine atoms into the benzodioxole structure by starting with a chlorinated precursor. This pathway involves a benzylic oxidation followed by an acetal (B89532) formation.
Furthermore, other halogenated analogs of 1,3-benzodioxole, such as brominated derivatives, can serve as precursors for further chemical modifications. These halogenated benzodioxoles can undergo a variety of cross-coupling reactions, such as Suzuki or Stille couplings, where the halogen atom is replaced by a carbon-based substituent. They can also be subjected to nucleophilic aromatic substitution reactions, although this is generally less favorable for aryl chlorides unless the ring is activated by strong electron-withdrawing groups. These derivatization strategies highlight the versatility of halogenated benzodioxoles as intermediates in the synthesis of more complex molecules.
Reactivity and Reaction Mechanisms of 5 Chloro 1,3 Benzodioxole
Electrophilic Aromatic Substitution Reactions of 5-Chloro-1,3-benzodioxole
The 1,3-benzodioxole (B145889) ring is generally activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the oxygen atoms in the dioxole ring. However, the presence of a chlorine atom at the 5-position introduces a deactivating inductive effect and a competing directing effect. The methylenedioxy group is a strong ortho, para-director, while the chlorine atom is a weak ortho, para-director. In the case of this compound, the positions ortho and para to the activating methylenedioxy group are positions 4, 6, and 7. The chlorine at position 5 deactivates the ring, but substitution is still possible, primarily at the positions most activated by the methylenedioxy group and least sterically hindered.
One of the primary examples of electrophilic aromatic substitution on the 1,3-benzodioxole core is chlorination. The synthesis of this compound itself can be achieved by the direct chlorination of 1,3-benzodioxole. In a typical procedure, chlorine gas is passed through a solution of 1,3-benzodioxole in a solvent like chloroform (B151607) at a controlled temperature. This reaction proceeds with high yield, demonstrating the susceptibility of the benzodioxole ring to electrophilic attack. chemicalbook.com
| Reactant | Reagent | Solvent | Temperature | Time | Yield |
| 1,3-Benzodioxole | Chlorine | Chloroform | 35 °C | 2 h | 96.2% |
Other electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts reactions are also possible on the this compound ring. The regioselectivity of these reactions will be governed by the combined directing effects of the methylenedioxy and chloro substituents. Friedel–Crafts acylation, for instance, allows for the introduction of an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, typically yielding monoacylated products as the resulting ketone is deactivating. organic-chemistry.org
Nucleophilic Substitution Reactions involving the Chlorine Atom
Aryl chlorides, such as this compound, are generally unreactive towards nucleophilic substitution under standard conditions due to the strength of the carbon-chlorine bond and the repulsion between the electron-rich aromatic ring and the incoming nucleophile. However, these reactions can proceed under specific conditions, often involving an addition-elimination mechanism (SNAr) or a benzyne (B1209423) mechanism.
The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the methylenedioxy group is electron-donating, which does not favor the SNAr pathway. Therefore, forcing conditions such as high temperatures and strong nucleophiles are typically required for substitution to occur. For instance, the reaction of aryl chlorides with sodium methoxide (B1231860) to form anisole (B1667542) derivatives is challenging and often requires a catalyst or harsh conditions. stackexchange.com The reaction of chlorobenzene (B131634) with sodium methoxide is generally considered inert under normal conditions due to the partial double bond character of the C-Cl bond. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions of this compound
The chlorine atom in this compound provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions mediated by transition metal catalysts. These reactions are central to modern organic synthesis.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. stackexchange.com This reaction is widely used for the synthesis of biaryl compounds and has been applied to benzodioxole derivatives.
The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. stackexchange.com
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature | Yield |
| Bromobenzene | Phenylboronic acid | Pd-H-Beta zeolite | K₂CO₃ | Ethanol | - | 96% |
| Chlorobenzene | Phenylboronic acid | PATP-stabilized Pd nanoparticles | - | - | - | 96% |
| (6-bromobenzo[d] tcichemicals.comrsc.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | - | 59% |
Note: The table includes examples with similar substrates to illustrate typical reaction conditions.
Besides the Suzuki-Miyaura coupling, this compound can participate in other important palladium-catalyzed cross-coupling reactions.
Heck Reaction: This reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. The reaction is typically catalyzed by a palladium complex in the presence of a base. For example, the reaction of iodobenzene (B50100) with ethyl acrylate (B77674) can be catalyzed by supported palladium catalysts. nih.gov While aryl chlorides are generally less reactive than bromides and iodides, suitable catalyst systems can promote their participation in Heck couplings.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.org This method is instrumental in the synthesis of arylalkynes. The reaction of aryl chlorides in Sonogashira couplings can be challenging but has been achieved with specialized catalyst systems.
Buchwald-Hartwig Amination: This is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org This reaction has broad applicability for the synthesis of anilines and their derivatives. The coupling of aryl chlorides, including substituted chlorobenzenes, with amines like morpholine (B109124) has been successfully demonstrated using specific palladium-ligand systems. tcichemicals.com
| Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent |
| Heck | Iodobenzene | Ethyl Acrylate | Supported Pd | Et₃N / Na₂CO₃ | NMP |
| Sonogashira | Aryl Halide | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Amine | Various |
| Buchwald-Hartwig | 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOt-Bu | Toluene |
Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based methods, particularly for the activation of less reactive C-Cl bonds. A notable example is the magnesium-promoted nickel-catalyzed halogen exchange of aromatic halides. In this process, a ligand-free nickel(II) catalyst, in conjunction with magnesium chloride, can facilitate the conversion of aryl bromides, iodides, and triflates to the corresponding aryl chlorides. rsc.org Mechanistic studies suggest that magnesium plays a key role in the reductive elimination step from the Ni(II) intermediate. This methodology provides a mild and efficient route for halogen exchange reactions.
Oxidation and Reduction Pathways of the Benzodioxole Ring System
The 1,3-benzodioxole ring system can undergo both oxidation and reduction, although the aromatic ring is generally stable.
Oxidation: The methylene (B1212753) bridge of the dioxole ring is susceptible to oxidation under certain conditions. For instance, ruthenium tetroxide (RuO₄) is a powerful oxidizing agent that can cleave carbon-carbon double bonds and oxidize various functional groups. It has been shown to degrade the double bonds of arenes, particularly electron-rich ones. wikipedia.org While specific studies on this compound are limited, the benzodioxole moiety can be oxidized by strong oxidizing agents, potentially leading to ring-opened products.
Reduction: The aromatic ring of this compound can be reduced under catalytic hydrogenation conditions, typically using a metal catalyst such as palladium, platinum, or rhodium on a support like carbon. ugent.be This reaction would convert the aromatic ring into a cyclohexane (B81311) ring. Additionally, the chlorine atom can be removed via hydrodechlorination, a process that can also be achieved through catalytic hydrogenation, to yield 1,3-benzodioxole. The choice of catalyst and reaction conditions can influence the selectivity between ring reduction and dehalogenation.
Oxidation of Alkylbenzenes to Benzodioxoles
The transformation of alkyl-substituted benzenes directly into 1,3-benzodioxoles represents a unique oxidative cyclization. A notable example of this is the reaction of certain alkylbenzenes with o-chloranil (3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione) at elevated temperatures. chemicalbook.com This reaction proceeds via a benzylic oxidation followed by an intramolecular acetal (B89532) formation to yield 4,5,6,7-tetrachloro-1,3-benzodioxole derivatives. chemicalbook.com While this specific reaction creates a tetrachlorinated version of the benzodioxole ring, it stands as a rare instance of forming the dioxole ring system through the oxidation of an alkylbenzene side chain. chemicalbook.com
The proposed mechanism for this transformation involves several steps. chemicalbook.com Initially, o-chloranil abstracts a hydride ion from the benzylic position of the alkylbenzene, creating an ion pair. chemicalbook.com This is followed by a combination of the resulting carbocation and the phenoxide of the reduced chloranil. chemicalbook.com Further oxidation of this intermediate by another molecule of o-chloranil generates a new cationic intermediate. chemicalbook.com The final step is an intramolecular cyclization of this cation, which results in the formation of the 1,3-benzodioxole ring. chemicalbook.com It is important to note that this direct conversion is not a common pathway for alkylbenzene oxidation, which more typically yields carbonyl groups or carboxylic acids at the benzylic position. chemicalbook.comthermofisher.com
| Reactant | Reagent | Product |
| Alkyl-substituted benzene (B151609) | o-Chloranil | 4,5,6,7-Tetrachloro-1,3-benzodioxole |
Reactions at the Dioxole Ring System
The 1,3-benzodioxole ring system, which characterizes this compound, is generally a stable heterocyclic moiety due to its aromatic character. chemicalbook.com The dioxole ring itself is an acetal of catechol, and its stability means that reactions typically occur on the benzene ring or its substituents rather than involving the cleavage or alteration of the dioxole ring under standard synthetic conditions. worldresearchersassociations.com
Despite its general stability, reactions involving the dioxole portion can be induced under specific conditions. For instance, studies on 2-methyl-1,3-benzodioxole (B76885) have shown that reaction with tert-butoxy (B1229062) radicals can lead to the formation of 1,1-dioxyethyl radicals through hydrogen abstraction from the methylene bridge (the C2 position). cdnsciencepub.com This indicates that the methylene group of the dioxole ring possesses a degree of reactivity, particularly towards radical species. cdnsciencepub.com
Furthermore, while not a standard laboratory reaction, metabolic studies of compounds containing the 1,3-benzodioxole moiety have shown that ring-opening can occur in vivo. nih.gov For example, metabolites of the anticonvulsant drug stiripentol, which features a benzodioxole structure, are formed through the opening of the dioxole ring. nih.gov This biological transformation suggests that, under enzymatic catalysis, the ring can be cleaved to form catechol derivatives. nih.gov However, such reactivity is not typically observed in common organic synthesis. Research has also noted the conversion of this compound into a safrole derivative through a process involving irradiation, though the specific mechanism of this reaction at the dioxole ring is not extensively detailed.
Derivatives and Analogues of 5 Chloro 1,3 Benzodioxole: Synthesis and Structure Activity Relationships
Synthesis of Structurally Modified 5-Chloro-1,3-benzodioxole Derivatives
The synthesis of this compound itself can be achieved through the direct chlorination of 1,3-benzodioxole (B145889). One documented method involves reacting benzodioxole with chlorine gas in a chloroform (B151607) solution at a controlled temperature, yielding the desired product with high efficiency. chemicalbook.com
Modification of the this compound core to generate a library of derivatives is crucial for exploring its chemical space and potential applications. Various synthetic strategies are employed to introduce new functional groups and build more complex molecules.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for creating new carbon-carbon bonds. For instance, derivatives can be synthesized by coupling a boronic acid with a halogenated benzodioxole precursor. worldresearchersassociations.com A related starting material, (6-bromobenzo[d] chemicalbook.comresearchgate.netdioxol-5-yl)methanol, has been used to generate a variety of complex heterocyclic derivatives through a multi-step synthesis that culminates in a Suzuki-Miyaura coupling reaction to attach different substituted groups. worldresearchersassociations.com
Multi-step Amide Synthesis: Complex derivatives, such as N-(benzo[d] chemicalbook.comresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides, have been synthesized in a three-step process. frontiersin.orgnih.gov This sequence typically involves:
A substitution reaction between a substituted benzyl bromide and thioglycolic acid. nih.gov
Conversion of the resulting carboxylic acid to an acid chloride using a reagent like oxalyl chloride. frontiersin.orgnih.gov
Reaction of the acid chloride with a benzodioxole amine to form the final amide product. frontiersin.orgnih.gov
One-Pot Irradiation Process: this compound can be converted into safrole derivatives through a one-pot process that involves two consecutive irradiation steps. chemicalbook.com
These synthetic routes allow for the systematic modification of the benzodioxole scaffold, enabling the exploration of structure-activity relationships.
Impact of Substituent Effects on Reactivity and Biological Activity (e.g., electronic and steric effects)
The introduction of substituents onto the this compound ring system profoundly alters its chemical and physical properties, which in turn affects its biological activity. These changes are primarily governed by electronic and steric effects.
Electronic Effects: The chlorine atom is an electron-withdrawing group, which influences the electron density distribution around the aromatic ring. This has several consequences:
It can increase the electrophilic reactivity at certain positions on the ring. eurochlor.org
It can increase the acidity of nearby N-H or O-H groups in more complex derivatives. eurochlor.org
The presence of electron-withdrawing groups has been shown to increase the biological activity in related heterocyclic systems. researchgate.net
Steric Effects: The physical size of the chlorine atom (its van der Waals radius) can influence how a molecule interacts with biological macromolecules, such as receptors or enzymes. eurochlor.org Steric hindrance can enforce a specific conformation that may be necessary for a precise fit into a binding site. eurochlor.org
The chlorine atom at the 5-position exerts a dual electronic influence: a sigma-bond-polarizing inductive effect (-I) and a pi-system-donating mesomeric effect (+M). eurochlor.org This combination modifies the reactivity of the aromatic ring toward further substitution.
A primary consequence of adding a chlorine atom to an organic molecule is a significant increase in its lipophilicity (hydrophobicity). eurochlor.org Lipophilicity is a critical parameter in medicinal chemistry as it affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The lipophilicity of this compound is quantified by its calculated XLogP3 value of 2.2, indicating its preference for a lipid environment over an aqueous one. nih.gov This property is crucial for the molecule's ability to cross biological membranes.
Exploration of Isomeric Forms and Related Bicyclic Systems
To understand the unique contributions of the this compound structure, it is useful to compare it with its isomers and related bicyclic systems.
A closely related bicyclic system is the benzoxazole ring. Specifically, 5-chloro-1,3-benzoxazol-2-amine shares the chlorinated benzene (B151609) ring but differs in the five-membered heterocyclic portion.
Structural Difference: this compound features a dioxole ring (-O-CH₂-O-), whereas 5-chloro-1,3-benzoxazol-2-amine contains an oxazole ring fused with an amine group, introducing nitrogen into the system. solubilityofthings.com
Biological Relevance: The benzoxazole moiety is known to be a key component in compounds exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties. solubilityofthings.combiotech-asia.org Derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have been synthesized and screened for antibacterial and antifungal activity. scienceopen.comnih.gov The presence of the chlorine atom at the 5-position is considered significant for its biological activity. solubilityofthings.comscienceopen.com For instance, certain derivatives have shown good activity against Staphylococcus aureus and Escherichia coli. scienceopen.comnih.gov
Positional isomerism occurs when functional groups are located at different positions on a core structure. In the case of benzodioxole carbaldehydes, the aldehyde group (-CHO) can be attached to different carbons on the benzene ring.
The most common example is 1,3-benzodioxole-5-carbaldehyde, also known as piperonal. molport.com Its isomers would include 1,3-benzodioxole-4-carbaldehyde and 1,3-benzodioxole-6-carbaldehyde (which is identical to the 5-isomer due to symmetry in the parent benzodioxole). The position of the aldehyde group relative to the dioxole ring influences the molecule's electronic properties and steric environment. This, in turn, would affect its reactivity and how it interacts with other molecules, such as in the formation of derivatives like thiosemicarbazones. The specific placement of substituents is a critical factor in determining the ultimate chemical and biological properties of the resulting compound.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For derivatives of this compound, SAR studies provide insights into which molecular features are essential for their effects.
A prominent example is the development of N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530). nih.gov This complex molecule, which contains the this compound moiety, was identified as a potent and highly selective dual-specific inhibitor of c-Src and Abl kinases, which are critical in cancer progression. nih.gov The development of this compound involved synthesizing a series of C-5-substituted anilinoquinazolines to optimize affinity and specificity for the target enzymes. nih.gov This demonstrates that the this compound unit can serve as a key building block in the design of targeted therapeutic agents.
SAR studies on related benzoxazole derivatives have shown that the nature and position of substituents are critical. For example, the presence of a chloro group was found to increase activity against P. aeruginosa in one series of compounds, while bromo-substitutions favored antifungal activity against A. niger. nih.gov These findings, while not directly on benzodioxoles, underscore the general principle that halogenation is a key strategy in modulating the biological activity of heterocyclic compounds.
Spectroscopic Characterization and Elucidation of 5 Chloro 1,3 Benzodioxole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 5-Chloro-1,3-benzodioxole. Both ¹H and ¹³C NMR spectra offer unique insights into the chemical environment of the nuclei within the molecule.
The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic and methylenedioxy protons. chemicalbook.com The aromatic region of the spectrum is characteristic of a 1,2,4-trisubstituted benzene (B151609) ring system. The analysis of chemical shifts (δ) and coupling constants (J) allows for the unambiguous assignment of each proton.
The protons on the aromatic ring exhibit specific splitting patterns due to spin-spin coupling with their neighbors. The proton at position 7 (H-7) typically appears as a doublet, coupled to H-6. The proton at position 6 (H-6) shows a doublet of doublets, being coupled to both H-7 and H-4. The proton at position 4 (H-4) appears as a doublet, coupled to H-6. The two protons of the methylenedioxy group (-O-CH₂-O-) are chemically equivalent and thus appear as a single sharp singlet, as there are no adjacent protons to couple with.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | ~6.82 | d | J ≈ 2.0 Hz |
| H-6 | ~6.73 | dd | J ≈ 8.1, 2.0 Hz |
| H-7 | ~6.68 | d | J ≈ 8.1 Hz |
| -OCH₂O- | ~5.95 | s | N/A |
The proton-decoupled ¹³C NMR spectrum of this compound provides information on each unique carbon atom in the molecule. nih.gov The spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the structure. The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen and chlorine) and the aromatic ring currents.
The carbon of the methylenedioxy group appears at a characteristic chemical shift. The aromatic carbons show a range of chemical shifts, with the carbons directly bonded to the electronegative oxygen and chlorine atoms (C-3a, C-5, and C-7a) having distinct values compared to the other aromatic carbons.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-2 (-OCH₂O-) | ~101.5 |
| C-4 | ~109.5 |
| C-6 | ~108.5 |
| C-7 | ~121.0 |
| C-5 | ~126.0 |
| C-3a | ~147.0 |
| C-7a | ~148.0 |
While 1D NMR spectra provide fundamental structural information, two-dimensional (2D) NMR techniques are employed for definitive structural confirmation, especially in more complex molecules. sdsu.edupdx.edu For this compound, techniques such as COSY, HSQC, and HMBC would provide a complete and unambiguous assignment of all proton and carbon signals.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. princeton.edu In the COSY spectrum of this compound, cross-peaks would be observed between H-4 and H-6, and between H-6 and H-7, confirming their adjacent positions on the aromatic ring. The methylenedioxy protons would not show any cross-peaks, confirming their isolation from other protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.ch The HSQC spectrum would show cross-peaks connecting the signals of H-4, H-6, and H-7 to their corresponding carbon atoms (C-4, C-6, and C-7). Similarly, a cross-peak would connect the methylenedioxy proton signal to the C-2 carbon signal. This allows for the direct assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, correlations would be expected from the methylenedioxy protons to the aromatic carbons C-3a and C-7a, confirming the fusion of the dioxole ring to the benzene ring.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
The Fourier-Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) spectra of this compound exhibit characteristic absorption bands that correspond to the vibrations of its specific structural features. nih.gov Key absorptions include those from the aromatic C-H stretching, aromatic C=C stretching, C-O-C stretching of the dioxole ring, and the C-Cl stretching. A study on the related 5-nitro-1,3-benzodioxole (B1580859) shows characteristic C-O-C stretching vibrations between 1000-1250 cm⁻¹. scispace.com
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch (-OCH₂O-) | 2950-2850 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-O-C Asymmetric Stretch | 1250-1200 | Strong |
| C-O-C Symmetric Stretch | 1050-1000 | Strong |
| C-Cl Stretch | 800-600 | Medium-Strong |
The vapor phase IR spectrum of this compound provides information about the molecule in the gaseous state, free from intermolecular interactions that are present in condensed phases. nih.gov The peak positions in the vapor phase spectrum are often slightly shifted and the bands may be sharper compared to the liquid or solid-state spectra. The fundamental vibrational frequencies observed in the vapor phase are crucial for detailed theoretical and computational studies of the molecule's vibrational modes. The data from the vapor phase spectrum would largely correspond to the assignments made in the FTIR/ATR-IR spectrum, with minor shifts in wavenumbers.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₇H₅ClO₂), the molecular weight is 156.566 g/mol . stenutz.eunist.gov
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•). The mass spectrum of this compound shows a characteristic molecular ion peak. Due to the presence of chlorine, this peak appears as a pair of signals (M⁺• and [M+2]⁺•) with a typical intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The nominal molecular ion peak appears at a mass-to-charge ratio (m/z) of 156.
The molecular ion of this compound is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The fragmentation pattern provides valuable information about the molecule's structure. Common fragmentation pathways for aromatic and ether-containing compounds can be observed. The uncharged radicals are not detected by the mass spectrometer.
Key fragmentation peaks for this compound include ions resulting from the loss of small molecules or radicals from the parent structure. The stability of the benzodioxole ring structure influences the fragmentation, often leading to characteristic peaks.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
This table presents the predicted Collision Cross Section (CCS) values for various adducts of this compound, which are important for ion mobility spectrometry. uni.lu
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
| [M+H]⁺ | 157.00508 | 125.7 |
| [M+Na]⁺ | 178.98702 | 136.2 |
| [M-H]⁻ | 154.99052 | 131.8 |
| [M+NH₄]⁺ | 174.03162 | 148.0 |
| [M+K]⁺ | 194.96096 | 135.3 |
| [M]⁺ | 155.99725 | 129.4 |
UV-Visible (UV-Vis) Spectroscopy and Solvatochromic Behavior
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption spectrum is influenced by the molecular structure, particularly the presence of chromophores—parts of the molecule that absorb light. The benzodioxole ring system in this compound acts as a chromophore.
Solvatochromism is the phenomenon where the color of a substance, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent in which it is dissolved. researchgate.net This behavior is indicative of changes in the electronic ground and excited states of the molecule due to solute-solvent interactions. A shift in the absorption maximum to a longer wavelength (red shift or bathochromic shift) or a shorter wavelength (blue shift or hypsochromic shift) can occur.
While specific experimental UV-Vis absorption data and solvatochromic studies for this compound are not extensively detailed in publicly available literature, the behavior of related 1,3-benzodioxole (B145889) derivatives has been investigated. bookpi.orgsemanticscholar.orgresearchgate.net These studies show that the electronic transitions are sensitive to solvent polarity. The interactions between the solute and solvent can be analyzed using models like the Lippert-Mataga, Kamlet, or Catalan approaches to understand how solvent properties (e.g., acidity, basicity, polarizability) affect the electronic structure. researchgate.netbookpi.org Such studies on derivatives have demonstrated that the dipole moment in the excited state is often greater than in the ground state. bookpi.orgresearchgate.net
For this compound, it would be expected that increasing solvent polarity would interact with the molecule's dipole moment, potentially leading to shifts in its absorption bands. A detailed study would be required to characterize this behavior precisely.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By measuring the angles and intensities of X-rays diffracted by the crystal lattice, a detailed model of the molecular and crystal structure can be generated.
This analysis provides a wealth of information, including:
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds.
Conformation: The spatial arrangement of atoms in the molecule, including the planarity of the benzodioxole ring system.
Intermolecular interactions: How molecules are arranged in the crystal lattice and the nature of the forces holding them together, such as van der Waals forces, dipole-dipole interactions, or potential halogen bonding involving the chlorine atom.
As of now, a specific crystal structure determination for this compound has not been reported in publicly accessible crystallographic databases. Therefore, experimental data on its unit cell parameters, space group, and precise atomic coordinates are not available. A crystallographic study would be necessary to elucidate its solid-state architecture and packing motifs.
Computational Chemistry and Theoretical Studies of 5 Chloro 1,3 Benzodioxole
Quantum Chemical Calculations and Molecular Orbital Theory (e.g., HOMO, LUMO)
Quantum chemical calculations are fundamental in understanding the electronic behavior of 5-Chloro-1,3-benzodioxole. Central to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining the molecule's chemical reactivity and kinetic stability. longdom.org The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (Egap), is a key indicator of molecular reactivity; a smaller gap generally signifies higher reactivity. irjweb.comnih.gov
For molecules within the benzodioxole family, the HOMO and LUMO are instrumental in predicting their electron-donating and accepting capabilities. researchgate.net Theoretical studies on related compounds, such as 5-chloro-2-nitroanisole, have utilized methods like Hartree-Fock (HF) and Density Functional Theory (DFT) with basis sets like 6-31G(d,p) to analyze their electronic properties, including the HOMO-LUMO gap and Fukui indices, which help in identifying nucleophilic and electrophilic centers. researchgate.net
The HOMO-LUMO gap is a critical parameter derived from these calculations. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the opposite. irjweb.com The distribution of HOMO and LUMO orbitals can indicate potential sites for adsorption and interaction. researchgate.net For instance, in some 1,3-benzodioxole (B145889) derivatives, the HOMO and LUMO energy orbitals are localized on specific atoms like sulfur and nitrogen, suggesting these as primary centers for chemical reactions. researchgate.net
Table 1: Key Quantum Chemical Parameters
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. longdom.org |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. longdom.org |
| HOMO-LUMO Gap (Egap) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. longdom.org |
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules like this compound. mdpi.com DFT calculations, often using functionals like B3LYP, provide accurate descriptions of molecular geometries, vibrational frequencies, and electronic properties. mdpi.comresearchgate.net These studies are crucial for understanding the relationship between a molecule's structure and its chemical behavior. researchgate.net
DFT studies on related halogenated aromatic compounds and benzodioxole derivatives have been performed to calculate various reactivity descriptors. researchgate.netresearchgate.net These descriptors, including ionization potential, electron affinity, electronegativity, global hardness, and softness, are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. researchgate.netresearchgate.net For example, a lower value of global hardness suggests that a molecule can act as a strong corrosion inhibitor. researchgate.net
The reactivity of 1,3-dipolar cycloaddition reactions involving similar structures has been successfully elucidated using DFT, highlighting its utility in mechanistic studies. mdpi.com Furthermore, DFT calculations on small donor molecules like 2,1,3-benzothiadiazole (B189464) derivatives have been used to determine properties such as narrow energy gaps and high electron affinity values, which are indicative of their potential in optoelectronic applications. mdpi.com
Conformational Analysis and Anomeric Effects in 1,3-Benzodioxole Systems
The conformation of the 1,3-benzodioxole ring system is a critical factor influencing its properties and interactions. The non-planarity of the 1,3-dioxole (B15492876) ring is a well-studied phenomenon attributed to the anomeric effect. acs.orgresearchgate.net This stereoelectronic effect involves the donation of electron density from a lone pair on one oxygen atom into the antibonding (σ*) orbital of the adjacent carbon-oxygen bond. acs.orgresearchgate.net This interaction is strongest at a specific torsional angle, leading to a puckered, non-planar conformation of the five-membered ring. acs.org
Theoretical calculations, including MP4/6-31G//MP2/6-31G and high-level CCSD/cc-pVTZ computations, have confirmed that the anomeric effect is responsible for the puckered nature of 1,3-dioxole and its derivatives. acs.orgacs.orgnih.gov For 1,3-benzodioxole, the barrier to planarity is relatively low due to competing interactions between the benzene (B151609) ring and the p-orbitals of the oxygen atoms. researchgate.netacs.orgnih.gov This results in a puckered five-membered ring, which breaks the conjugative links between the two rings. researchgate.net
The study of the ring-puckering potential energy function (PEF) provides insight into the magnitude of the anomeric effect. researchgate.netnih.gov For 1,3-benzodioxole, this has been investigated through far-infrared, Raman, and dispersed fluorescence spectra, as well as millimeter-wave pure rotation and vibration-rotation spectroscopy. acs.orgrsc.org These experimental techniques, combined with theoretical calculations, provide a detailed understanding of the conformational landscape of the molecule.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is widely employed in drug discovery to screen for potential drug candidates by evaluating their binding affinity and interaction with a specific biological target, such as a protein or enzyme. tandfonline.comresearchgate.net For derivatives of 1,3-benzodioxole, molecular docking studies have been instrumental in identifying potential therapeutic applications.
For example, 1,3-benzodioxole-tagged dacarbazine (B1669748) derivatives have been investigated as potential anticancer agents by studying their interaction with tubulin protein (PDB ID: 1TUB). tandfonline.comresearchgate.net Similarly, benzodioxole grafted spirooxindole pyrrolidinyl derivatives have been evaluated for their anti-diabetic activity against α-glucosidase and α-amylase enzymes through molecular docking. rsc.org These studies typically involve preparing the ligand and target structures, performing the docking calculations using software like AutoDock or HEX, and analyzing the resulting binding energies and interaction patterns, which often involve hydrogen bonds and electrostatic interactions. tandfonline.comresearchgate.netekb.eg
Molecular dynamics (MD) simulations can further be used to assess the stability of the ligand-protein complex over time. nih.govnih.gov These simulations provide insights into the physical movements and dynamic evolution of the complex, helping to validate the docking results. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of compounds with their biological activity. aimspress.com This method is particularly useful for predicting the activity of new or untested compounds based on the properties of known molecules. nih.gov For halogenated aromatic compounds like this compound, QSAR models can be developed to predict their biological effects, such as binding affinity to receptors like the aryl hydrocarbon receptor (AhR). nih.govnih.gov
QSAR studies often utilize molecular descriptors that quantify various aspects of a molecule's structure, such as steric, electronic, and hydrophobic properties. oup.com For halogenated aromatic hydrocarbons, descriptors like carbon-halogen bond strength and Hammett sigma constants have been used to develop QSARs for predicting their transformation rates in anoxic sediments. oup.com
In the context of drug design, QSAR models can be used to predict the toxicity or efficacy of a series of compounds. nih.govaimspress.com For instance, QSAR models have been developed to predict the toxicity of halogenated aliphatic hydrocarbons towards certain fungi. aimspress.com By establishing a robust QSAR model, it is possible to screen large libraries of virtual compounds and prioritize those with the desired activity profile for further experimental investigation. nih.gov
Applications in Advanced Organic Synthesis
5-Chloro-1,3-benzodioxole as a Key Building Block in Complex Molecule Synthesis
The presence of both the chloro-substituent and the benzodioxole moiety allows for a range of chemical transformations, making this compound a strategic starting point for multi-step syntheses. It can undergo reactions such as electrophilic aromatic substitution, metal-catalyzed cross-coupling, and modifications of the dioxole ring, enabling its incorporation into larger, more complex molecular frameworks.
This compound is a crucial intermediate in the synthesis of sophisticated pharmaceutical compounds. A prominent example is its use in the preparation of Saracatinib (AZD0530), a potent dual-specific inhibitor of c-Src and Abl tyrosine kinases, which has been investigated for its anticancer properties. chemicalbook.com
Table 1: Key Intermediates in the Synthesis of Saracatinib (AZD0530)
| Compound Name | Structure | Role in Synthesis |
| This compound | C₇H₅ClO₂ | Starting material for the aniline (B41778) fragment. |
| 4-Amino-5-chloro-1,3-benzodioxole | C₇H₆ClNO₂ | Key intermediate derived from the starting material. |
| Saracatinib (AZD0530) | C₂₇H₃₅ClN₆O₅ | Final active pharmaceutical ingredient, a c-Src/Abl kinase inhibitor. chemicalbook.com |
The 1,3-benzodioxole (B145889) scaffold is historically significant in agrochemistry, most notably as the core of piperonyl butoxide, a well-known synergist that enhances the efficacy of insecticides. Chlorinated organic compounds also form a major class of pesticides. researchgate.net While the combination of these two structural features in this compound suggests its potential as a precursor for novel agrochemical agents, its specific use as a synthetic building block for commercial agrochemicals is not widely documented in publicly available literature. One patent mentions this compound in the context of insecticidal compositions containing DDVP, where it is listed among other benzodioxole compounds that can act as stabilizers. google.com
Role in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds, which contain rings with atoms of at least two different elements, are of immense importance in medicinal chemistry and materials science. organic-chemistry.orgnih.govorganic-chemistry.org this compound can serve as a valuable starting material for building more complex molecules that may be precursors to or include heterocyclic systems.
For instance, this compound can be utilized in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. In one documented procedure, it was successfully coupled with 2-aminobiphenyl (B1664054) using a palladium precatalyst to form N-(1,3-benzodioxol-5-yl)biphenyl-2-amine. acs.org This reaction demonstrates the formation of a key C-N bond, a fundamental step in the synthesis of many nitrogen-containing heterocyclic compounds. acs.org
Table 2: Example of a Cross-Coupling Reaction
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | 2-Aminobiphenyl | N-(1,3-benzodioxol-5-yl)biphenyl-2-amine | Palladium-catalyzed C-N cross-coupling acs.org |
Advanced Derivatization for Material Science Applications
The application of this compound in the field of material science, such as in the synthesis of polymers, organic electronics, or liquid crystals, is not a prominently documented area of research. While chlorinated aromatic compounds and benzodioxole-related structures have been explored in various materials, specific research detailing the derivatization of this compound for these purposes is not readily found in the surveyed scientific literature. researchgate.netrsc.org
Use as a Protecting Group in Synthetic Organic Chemistry
In organic synthesis, a protecting group is temporarily attached to a functional group to prevent it from reacting while other parts of the molecule are being modified. organic-chemistry.orguchicago.edu The core 1,3-benzodioxole structure is the basis for the methylenedioxy protecting group, which is commonly used to protect 1,2-diols, particularly catechols (1,2-dihydroxybenzenes).
The formation of this acetal (B89532) protects the two hydroxyl groups simultaneously. The stability of this protecting group can be modified by substituents on the aromatic ring. The presence of the chlorine atom at the 5-position of this compound has a significant electronic effect. As chlorine is an electron-withdrawing group, it decreases the electron density of the aromatic ring. This electronic effect can increase the stability of the methylenedioxy acetal toward acidic conditions, which are often used for its cleavage. utsouthwestern.edu Therefore, a protecting group derived from this compound would be expected to be more robust and require harsher acidic conditions for deprotection compared to its unsubstituted counterpart, a property that can be exploited in complex syntheses requiring orthogonal protecting group strategies. harvard.edu
Biological Activity and Mechanistic Investigations of 5 Chloro 1,3 Benzodioxole Derivatives
Antimicrobial Properties (e.g., Antibacterial, Antifungal)
Derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one, a related benzodioxole structure, have been synthesized and evaluated for their antimicrobial capabilities. mdpi.comnih.gov Studies show that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungi. mdpi.comnih.gov
For instance, a series of six benzoxazolinone derivatives demonstrated varied levels of antimicrobial efficacy. mdpi.com When substituents like p-aminobenzoic acids and sulphanilamide derivatives were attached to the core structure, the resulting compounds showed notable activity. mdpi.com Specifically, compounds designated as P4A and P4B were found to have good antibacterial and antifungal activity, reportedly half that of the standards Ampicillin and Cephalexin. mdpi.com Furthermore, compounds P4A, P4B, and P6A were active against Staphylococcus aureus and Escherichia coli. mdpi.com In antifungal tests, compound P2B showed good activity against Candida albicans, comparable to half the activity of Miconazole. mdpi.com The inclusion of a halogenated ring in the derivatives, as seen in compounds P2A and P2B, is believed to contribute to their antifungal potential. mdpi.com
Table 1: Antimicrobial Activity of 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives
| Compound ID | Target Organism | Activity Compared to Standard | Reference |
| P4A | Bacteria & Fungi | Good activity; half of Ampicillin/Cephalexin | mdpi.com |
| P4B | Bacteria & Fungi | Good activity; half of Ampicillin/Cephalexin | mdpi.com |
| P6A | S. aureus, E. coli | Good activity | mdpi.com |
| P2B | C. albicans | Good activity; half of Miconazole | mdpi.com |
Anticancer and Antitumor Activities
The 1,3-benzodioxole (B145889) moiety is a key structural feature in several compounds investigated for their anticancer and antitumor properties. Research has explored how conjugating this scaffold with other molecules can enhance antitumor efficacy.
One study focused on conjugating 1,3-benzodioxole and its metabolic derivatives with arsenical precursors. chemspider.comchemicalbook.com These fabricated organic arsenicals demonstrated broad-spectrum anti-proliferation efficiency against four different cancer cell lines while showing significantly less inhibition against normal cell lines. chemspider.com The mechanism of these arsenical derivatives involves inhibiting the thioredoxin system, which induces oxidative stress and initiates apoptosis in cancer cells. chemicalbook.com
In another line of research, a series of 1,3-benzodioxole derivatives were synthesized and evaluated for in vitro antitumor activity against a panel of human tumor cell lines. google.com One of the most active compounds in this series, a methyl ester derivative, showed significant growth inhibitory activity on 52 different cell lines. google.com
Furthermore, the 5-chloro-1,3-benzodioxole structure is a critical component of the potent kinase inhibitor Saracatinib (AZD0530). This compound has been evaluated for its antitumor effects in gastric cancer. dergipark.org.tr Studies showed that Saracatinib inhibited the growth and migration/invasion of specific gastric cancer cell lines (SNU216 and NCI-N87). dergipark.org.tr It was also found to enhance the anticancer effects of other chemotherapeutic agents like 5-fluorouracil (B62378) and cisplatin. dergipark.org.tr
Table 2: Anticancer and Antitumor Activity of this compound Derivatives
| Derivative Type | Cancer Cell Lines | Mechanism/Effect | Reference |
| Arsenical Conjugates | Various cancer cell lines | Thioredoxin system inhibition, apoptosis induction | chemspider.comchemicalbook.com |
| Methyl Ester Derivative | 52 human tumor cell lines | Growth inhibition | google.com |
| Saracatinib (AZD0530) | Gastric cancer (SNU216, NCI-N87) | Inhibition of cell growth, migration, and invasion | dergipark.org.tr |
Enzyme Inhibition Studies
Cholinesterase and Monoamine Oxidase Inhibition
The benzodioxole scaffold has been identified as a promising core for the development of enzyme inhibitors relevant to neurodegenerative diseases. A patent has been filed for a class of novel benzodioxole derivatives that exhibit acetylcholinesterase (AChE) inhibiting activity, suggesting their potential use in treating Alzheimer's disease. nih.gov Research into thiadiazole-benzodioxole derivatives has also shown significant AChE inhibition, with one compound reporting an IC50 value of 0.114 µM. amanote.com
In the context of monoamine oxidase (MAO) inhibition, derivatives of sesamol (B190485) (1,3-benzodioxol-5-ol) have been synthesized and evaluated. nih.gov These compounds were found to be potent and selective inhibitors of the MAO-B isoform, which is a target for the treatment of Parkinson's disease. nih.gov The IC50 values for MAO-B inhibition by the sesamol derivatives ranged from 0.164 to 7.29 µM, while their inhibition of MAO-A was significantly weaker (IC50 values from 13.2 to >100 µM), highlighting their selectivity. nih.gov
Table 3: Cholinesterase and Monoamine Oxidase Inhibition by Benzodioxole Derivatives
| Derivative Type | Target Enzyme | IC50 Value | Selectivity | Reference |
| Thiadiazole-benzodioxole | Acetylcholinesterase (AChE) | 0.114 µM | - | amanote.com |
| Sesamol derivatives | Monoamine Oxidase B (MAO-B) | 0.164 - 7.29 µM | Selective for MAO-B over MAO-A | nih.gov |
| Sesamol derivatives | Monoamine Oxidase A (MAO-A) | 13.2 - >100 µM | - | nih.gov |
c-Src/Abl Kinase Inhibition
A significant finding in this area is the development of Saracatinib (AZD0530), a quinazoline (B50416) derivative that incorporates the N-(5-chloro-1,3-benzodioxol-4-yl) moiety. nih.govresearchgate.net This compound is a novel, highly selective, and orally available dual-specific inhibitor of both c-Src and Abl tyrosine kinases. nih.gov Src family kinases are known to be critical for cancer progression. nih.gov Saracatinib inhibits these enzymes at low nanomolar concentrations, demonstrating high affinity and specificity. nih.govresearchgate.net Its potent inhibitory action makes it a subject of clinical evaluation for cancer therapy. nih.gov
Table 4: c-Src/Abl Kinase Inhibition by Saracatinib (AZD0530)
| Compound | Target Kinase | IC50 | Reference |
| Saracatinib (AZD0530) | c-Src | 2.7 nM | |
| Saracatinib (AZD0530) | Abl | 30 nM |
Alpha-Amylase Inhibition
Derivatives of benzodioxole have been evaluated as potential antidiabetic agents through the inhibition of the alpha-amylase (α-amylase) enzyme. This enzyme plays a key role in the digestion of carbohydrates, and its inhibition can help manage blood sugar levels. nih.gov A study involving 17 benzodioxole derivatives found that 14 of them displayed potent inhibitory activities against α-amylase, with IC50 values below 10 µg/ml. The most potent compound in the series, designated 4f, had an IC50 value of 1.11 µg/ml, which was significantly more effective than the standard anti-glycemic agent acarbose (B1664774) (IC50 6.47 µg/ml). These findings suggest that the benzodioxole structure is a promising lead for developing new α-amylase inhibitors.
Table 5: Alpha-Amylase Inhibition by Benzodioxole Derivatives
| Compound | IC50 (µg/ml) | Reference |
| Derivative 4f | 1.11 | |
| Acarbose (Standard) | 6.47 |
Auxin Receptor Agonist Activity and Plant Growth Regulation
In the field of agricultural science, 1,3-benzodioxole derivatives have been designed to act as plant growth regulators. Specifically, a series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides were synthesized and investigated as agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1). Auxins are crucial phytohormones that regulate root growth and development.
One derivative, named K-10, showed a remarkable ability to promote root growth in both Arabidopsis thaliana and Oryza sativa (rice). Its activity significantly exceeded that of the commonly used synthetic auxin, 1-naphthylacetic acid (NAA). At a concentration of 5 µM, K-10 increased primary root elongation in rice by 65.1%, whereas NAA showed an inhibitory effect at a comparable concentration. Mechanistic studies confirmed that K-10's effects are mediated through the TIR1 auxin receptor, and molecular docking analysis suggested it has a stronger binding ability to TIR1 than NAA. This line of research indicates that these derivatives could be developed into effective agents for enhancing crop root systems.
Table 6: Root Growth Promotion by Benzodioxole Derivative K-10 in Oryza sativa
| Compound | Concentration | Promotive Rate on Primary Root Elongation (%) | Reference |
| K-10 | 1 µM | 34.4 | |
| K-10 | 5 µM | 65.1 | |
| NAA (Standard) | 0.005 µM | 5.8 | |
| NAA (Standard) | 0.05 µM | -12.3 |
Anti-inflammatory and Antioxidant Properties
Derivatives of 1,3-benzodioxole have been explored for their potential health benefits, including anti-inflammatory and antioxidant effects. Bioactive compounds are known to play a significant role in mitigating oxidative stress and inflammation, which are key drivers of various chronic diseases. mdpi.com These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress, thereby preventing cellular damage. mdpi.com
While direct studies on the anti-inflammatory and antioxidant properties of this compound derivatives are not extensively documented in the reviewed literature, the broader class of benzodioxole-containing compounds has shown promise. For instance, various heterocyclic compounds are recognized for their ability to combat inflammation and oxidative damage. mdpi.comnih.gov The investigation into the antioxidant potential of various bioactive compounds often involves assessing their ability to scavenge free radicals and modulate oxidative stress pathways. mdpi.com Similarly, anti-inflammatory activity is frequently evaluated by measuring the inhibition of inflammatory mediators and pathways, such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling. mdpi.com A study on 5-fluoro-2-oxindole, a related heterocyclic compound, demonstrated its capacity to inhibit oxidative and inflammatory responses induced by peripheral inflammation, suggesting that such heterocyclic structures can be valuable scaffolds for developing agents with these properties. mdpi.com
Mechanism of Action Elucidation
The biological activities of this compound derivatives are underpinned by their interactions with specific molecular targets and their ability to modulate cellular signaling pathways.
Research has identified specific molecular targets for certain derivatives of this compound. A notable example is the compound N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, also known as AZD0530. This derivative has been identified as a potent and highly selective dual inhibitor of c-Src and Abl tyrosine kinases. nih.gov These enzymes are critical in cancer progression, and the inhibitory action of this compound is exerted at low nanomolar concentrations. nih.gov
In a different context, a series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized to act as auxin receptor agonists in plants. researchgate.netnih.gov One promising compound from this series, K-10, was found to have a strong binding affinity for the auxin receptor TIR1 (Transport Inhibitor Response 1), even stronger than the natural auxin, indole-3-acetic acid (IAA). researchgate.netnih.gov This interaction promotes root growth by enhancing root-related signaling responses. researchgate.netnih.gov
The table below summarizes the interaction of a key this compound derivative with its molecular targets.
| Derivative Name | Molecular Target(s) | Type of Interaction |
| N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine | c-Src and Abl kinases | Enzyme inhibition |
The interaction of this compound derivatives with their molecular targets can lead to the modulation of various intracellular signaling pathways. For instance, the inhibition of c-Src and Abl kinases by the aforementioned quinazoline derivative directly impacts the signaling cascades regulated by these enzymes, which are often dysregulated in cancer cells. nih.gov
In the case of the auxin receptor agonist K-10, its binding to the TIR1 receptor initiates a signaling cascade that mimics the effects of natural auxins. researchgate.netnih.gov Transcriptome analysis revealed that this compound induces a common transcriptional response with auxin and down-regulates the expression of genes that inhibit root growth. researchgate.netnih.gov
Furthermore, studies on other heterocyclic compounds have shed light on the modulation of key inflammatory signaling pathways. For example, the neurotoxicity of 25C-NBOMe, a potent psychedelic, involves the activation of the MAPK/ERK cascade and inhibition of the Akt/PKB signaling pathway. wikipedia.org While not a direct derivative of this compound, this finding highlights a potential mechanism through which related compounds might exert their effects.
Pharmacokinetic and Pharmacodynamic Considerations
The therapeutic potential of any compound is heavily dependent on its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties.
The pharmacokinetic profile of the c-Src/Abl kinase inhibitor, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, has been evaluated in both preclinical animal models and in humans. These studies have demonstrated that the compound exhibits excellent pharmacokinetic parameters, including a long half-life of approximately 40 hours in humans, and is orally available. nih.gov
Computational tools are also employed to predict the pharmacokinetic properties of novel compounds. For instance, the SwissADME and density function theory (DFT) analyses were used to evaluate the physicochemical and pharmacokinetic profiles of chloro and nitro indolinone derivatives. frontiersin.org Such in silico models can predict intestinal absorption, blood-brain barrier penetration, and interaction with P-glycoprotein, providing valuable insights early in the drug discovery process. frontiersin.org
The table below presents the available pharmacokinetic data for a key this compound derivative.
| Derivative Name | Key Pharmacokinetic Parameter |
| N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine | Half-life (t1/2) = 40 hours (in humans) |
Environmental and Toxicological Considerations in Research
Degradation Pathways and Environmental Fate
The environmental persistence of 5-Chloro-1,3-benzodioxole is largely determined by its susceptibility to various degradation processes. Research into the degradation of chlorinated aromatic compounds suggests that both biodegradation and photodegradation are potential pathways for the breakdown of this molecule.
Biodegradation: Microorganisms play a crucial role in the breakdown of organic pollutants. The biodegradation of chlorinated aromatic compounds can occur under both aerobic and anaerobic conditions. Under aerobic conditions, microorganisms often initiate degradation by introducing oxygen into the aromatic ring, a process catalyzed by oxygenase enzymes. This can lead to the formation of chlorinated catechols, which are then further metabolized. For some chlorinated aromatic compounds, the degradation pathways converge with those of their non-chlorinated counterparts, eventually leading to intermediates of central metabolic cycles.
Anaerobic biodegradation of chlorinated aromatics often involves reductive dehalogenation, where the chlorine substituent is replaced by a hydrogen atom. This process can be a critical first step in the complete mineralization of highly chlorinated compounds. While specific studies on the biodegradation of this compound are limited, the existing knowledge on similar compounds provides a framework for predicting its likely metabolic fate in various microbial environments.
Photodegradation: Sunlight can also contribute to the degradation of this compound in the environment. Photodegradation in aquatic systems can occur through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, which involves reactions with photochemically generated reactive species such as hydroxyl radicals and singlet oxygen nih.gov. The rate and extent of photodegradation are influenced by factors such as water chemistry (e.g., pH, presence of dissolved organic matter) and the intensity of solar radiation nih.gov. The cleavage of the carbon-chlorine bond is a common outcome of the photodegradation of chlorinated aromatic compounds, leading to the formation of less halogenated and often more biodegradable products.
Ecological Impact of this compound
The potential ecological impact of this compound, particularly in the context of its use in agrochemical applications, is a significant consideration. Agrochemicals can have wide-ranging effects on non-target organisms and ecosystem functions researchgate.net.
The introduction of agrochemicals into the environment can lead to contamination of soil and water bodies through runoff and spray drift. In soil, these compounds can affect the microbial community, potentially disrupting essential processes such as nutrient cycling. The impact on soil enzymes, which are vital for maintaining soil health and fertility, is a key area of concern researchgate.net.
In aquatic ecosystems, the presence of foreign chemical compounds can have adverse effects on a variety of organisms, from microorganisms to invertebrates and fish researchgate.net. The toxicity of a compound, its persistence in the environment, and its potential to bioaccumulate in organisms are all factors that determine its ecological risk. While specific ecotoxicological data for this compound is not extensively documented, the general principles of ecotoxicology for chlorinated organic compounds suggest that its impact would depend on its concentration, the sensitivity of exposed species, and the specific environmental conditions.
Theoretical Studies on Environmental Behavior
Theoretical studies and computational modeling provide valuable insights into the potential environmental behavior of chemical compounds, including their interactions with other materials. One area of theoretical investigation is the potential for organic molecules to act as corrosion inhibitors.
Corrosion is a significant issue in various industries, and the development of effective, environmentally friendly corrosion inhibitors is an active area of research. Organic compounds, particularly those containing heteroatoms like oxygen, nitrogen, and sulfur, can function as corrosion inhibitors by adsorbing onto a metal surface and forming a protective film biointerfaceresearch.comyoutube.com. This film acts as a barrier, preventing the metal from coming into contact with the corrosive environment youtube.com.
Theoretical calculations can be used to predict the potential of a molecule like this compound to act as a corrosion inhibitor. These studies often involve assessing the molecule's electronic properties, such as the energy of its frontier molecular orbitals (HOMO and LUMO), which can indicate its tendency to donate or accept electrons and thus interact with a metal surface. The presence of the dioxole ring and the chlorine atom in this compound suggests it may possess electronic characteristics favorable for adsorption on metal surfaces. While experimental studies on this compound as a corrosion inhibitor are not widely reported, research on other heterocyclic compounds has demonstrated their effectiveness in this application researchgate.netresearchgate.net.
Analytical Methods for Environmental Detection and Quantification
The ability to accurately detect and quantify this compound in environmental samples is essential for monitoring its presence, fate, and potential impact. A variety of analytical techniques are available for the analysis of chlorinated organic compounds in complex environmental matrices such as water, soil, and sediment.
Commonly employed methods involve a sample preparation step to extract and concentrate the analyte, followed by instrumental analysis. Gas chromatography (GC) and liquid chromatography (LC) are powerful separation techniques used to isolate the target compound from other components in the sample extract.
Mass spectrometry (MS) is frequently coupled with chromatography (GC-MS or LC-MS) for the detection and quantification of environmental contaminants academie-sciences.fr. MS provides high sensitivity and selectivity, allowing for the identification of compounds based on their mass-to-charge ratio and fragmentation patterns academie-sciences.fr. This is particularly useful for confirming the presence of specific compounds in complex mixtures.
The development of analytical methods also includes strategies to identify unknown toxic compounds and their transformation products in environmental samples. Effect-directed analysis (EDA) is an approach that combines biological testing with chemical analysis to identify the compounds responsible for observed toxic effects academie-sciences.fr.
Table of Analytical Techniques for Chlorinated Aromatic Compounds:
| Technique | Description | Application |
|---|---|---|
| Gas Chromatography (GC) | Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase. | Widely used for the analysis of chlorinated pesticides and other persistent organic pollutants. |
| Liquid Chromatography (LC) | Separates compounds based on their partitioning between a mobile liquid phase and a solid stationary phase. | Suitable for a broader range of compounds, including those that are not volatile enough for GC. |
| Mass Spectrometry (MS) | Detects and identifies molecules based on their mass-to-charge ratio. | Provides high sensitivity and specificity for the confirmation and quantification of target analytes. |
Advanced Analytical and Detection Methods for 5 Chloro 1,3 Benzodioxole in Research Matrices
Chromatographic Techniques (e.g., GC-MS, HPLC)
Chromatography is a cornerstone for the separation and analysis of 5-chloro-1,3-benzodioxole from intricate mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominently used methods.
Gas Chromatography-Mass Spectrometry (GC-MS): GC is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (MS), it provides a powerful tool for both separation and identification. The gas chromatograph separates the compound from the sample matrix based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the compound is introduced into the mass spectrometer, where it is ionized and fragmented, yielding a unique mass spectrum that serves as a chemical fingerprint. This technique is routinely used for purity assessment, with assays demonstrating ≥97.5% purity being common. thermofisher.com The identification is further confirmed by comparing the obtained mass spectrum with established libraries, such as the NIST Mass Spectrometry Data Center. nih.gov
| Parameter | Typical Value/Condition |
|---|---|
| GC System | Agilent 8890 GC or equivalent |
| Column | Agilent DB-5MS, 30 m, 0.25 mm, 0.25 µm |
| Inlet Mode | Splitless |
| Inlet Temperature | Programmed, e.g., 65°C to 280°C |
| Carrier Gas | Helium at 1 mL/min constant flow |
| Oven Program | 45°C (2 min hold), ramp 12°C/min to 325°C (11 min hold) |
| MS System | Agilent 7250 GC/Q-TOF or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50 to 1000 m/z |
High-Performance Liquid Chromatography (HPLC): HPLC is another valuable separation technique, particularly for compounds that may not be sufficiently volatile or thermally stable for GC analysis. For benzodioxole derivatives, reversed-phase HPLC is often employed. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. While specific methods for this compound are not extensively detailed in the literature, methods for related compounds, such as 5-nitro-1,3-benzodioxole (B1580859), have been developed. sielc.com These methods can be adapted, typically involving a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). Detection is commonly achieved using a UV detector, as the aromatic ring of the benzodioxole structure absorbs UV light. For applications requiring mass analysis, an HPLC system can be coupled with a mass spectrometer (LC-MS). lcms.cz
Spectroscopic Detection Methods (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.
Mass Spectrometry (MS): As a standalone technique or coupled with chromatography (GC-MS, LC-MS), mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, electron ionization (EI) is a common method. The resulting mass spectrum shows a molecular ion peak corresponding to the compound's molecular weight and a pattern of fragment ions. The presence of a chlorine atom is typically indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes). The NIST WebBook and PubChem databases provide reference mass spectra for this compound. nih.govnist.gov The base peak in the EI spectrum is often the molecular ion. nih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅ClO₂ | nih.govnist.gov |
| Molecular Weight | 156.57 g/mol | nih.gov |
| Monoisotopic Mass | 155.9978071 Da | nih.gov |
| Major m/z Peaks (EI) | 156 (M+), 158 (M+2), 127, 99, 63 | nih.govnist.gov |
| NIST Library Number | 108110 | nih.gov |
Advanced mass spectrometry techniques can also predict properties like the collision cross-section (CCS), which relates to the ion's shape and size in the gas phase. This data is useful for ion mobility spectrometry, a technique that can be coupled with MS to provide an additional dimension of separation.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 157.00508 | 125.7 |
| [M+Na]⁺ | 178.98702 | 136.2 |
| [M-H]⁻ | 154.99052 | 131.8 |
| [M]⁺ | 155.99725 | 129.4 |
Source: Data derived from PubChemLite. uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the precise molecular structure of a compound. ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are the most common types. For this compound, the ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to each other. chemicalbook.comspectrabase.com The spectrum would characteristically show signals for the three aromatic protons on the benzene (B151609) ring and a signal for the two protons of the methylenedioxy group (-O-CH₂-O-). The chemical shifts and splitting patterns of the aromatic protons are influenced by the electron-withdrawing chloro group and the electron-donating methylenedioxy group. chemicalbook.com
Immunoassays and Electroanalytical Methods for Related Compounds
While specific immunoassays and electroanalytical methods for this compound are not widely documented, the principles of these techniques suggest their potential applicability for detecting this and related compounds.
Immunoassays: Immunoassays are highly sensitive and specific methods based on the binding interaction between an antibody and a target antigen. analyticaltoxicology.com For a compound like this compound, an immunoassay could theoretically be developed by first synthesizing a hapten (a small molecule that can elicit an immune response only when attached to a large carrier such as a protein) that mimics its structure. This hapten-carrier conjugate would then be used to produce antibodies that specifically recognize the benzodioxole moiety. These assays are often used as rapid screening tools due to their high throughput and ease of use. nih.gov Positive results from an immunoassay screen would typically require confirmation by a more definitive method like GC-MS. analyticaltoxicology.com
Electroanalytical Methods: Electroanalytical techniques measure electrical properties such as potential, current, or charge to determine the concentration of an analyte in a solution. wikipedia.orgtcd.ie Methods like voltammetry measure the current that flows as a function of an applied potential. azolifesciences.com A compound's susceptibility to oxidation or reduction at an electrode surface makes it "electroactive" and thus detectable by these methods. Halogenated aromatic compounds can be electroactive. Therefore, it is plausible that this compound could be detected using techniques such as cyclic voltammetry or differential pulse voltammetry, which offer high sensitivity. researchgate.net These methods are advantageous due to their relatively low cost and potential for miniaturization for sensor applications. tcd.ie
Sample Preparation Techniques for Complex Research Samples
The analysis of this compound in complex research matrices (e.g., biological fluids, environmental samples) necessitates an effective sample preparation step. This step is critical to remove interfering substances, concentrate the analyte, and make it compatible with the analytical instrument. chromatographyonline.com Inadequate sample preparation can compromise the accuracy, sensitivity, and selectivity of the subsequent analysis. chromatographyonline.com
The choice of sample preparation technique depends on the properties of the analyte and the nature of the sample matrix. Common approaches that would be applicable to a semi-volatile, moderately polar compound like this compound include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). The choice of organic solvent is critical and is based on the analyte's solubility.
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient alternative to LLE. In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the adsorbent while matrix components are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent. For this compound, a reversed-phase (e.g., C18) or normal-phase (e.g., silica) sorbent could be used depending on the sample solvent.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become popular in pesticide residue analysis in food and could be adapted for other analyte-matrix combinations. It typically involves an initial extraction with a solvent followed by a "cleanup" step using dispersive SPE to remove interferences.
Future Research Directions and Translational Perspectives
Development of Novel 5-Chloro-1,3-benzodioxole Based Therapeutic Agents
The 1,3-benzodioxole (B145889) moiety is a core component of numerous bioactive natural products and synthetic drugs, recognized for its potential in developing new therapeutic agents. Investigations have highlighted the importance of this structure in compounds with antitumor activities.
Future research will likely focus on leveraging the this compound scaffold to design and synthesize novel drug candidates. A notable example of a therapeutic agent derived from this scaffold is Saracatinib (AZD0530). This compound is a potent and highly selective dual-specific c-Src/Abl kinase inhibitor. nih.gov Kinases like c-Src are often overactive in cancer, contributing to tumor progression. nih.gov Saracatinib has demonstrated the ability to inhibit tumor growth in preclinical models and has undergone clinical evaluation. nih.gov
The development of new derivatives will likely explore modifications of the this compound core to optimize pharmacological properties. The key objective is to enhance target specificity, improve efficacy, and increase bioavailability while minimizing off-target effects. The synthesis of new indole- and pyrrolo-based derivatives is also an active area of research for developing potent inhibitors of cancer-related pathways. mdpi.com
Table 1: Example of a this compound based therapeutic agent
| Compound | Target(s) | Therapeutic Area | Development Stage |
| Saracatinib (AZD0530) | c-Src/Abl kinase | Oncology | Clinical Evaluation nih.gov |
Exploration of New Catalytic Transformations
Innovations in catalytic methods are crucial for the efficient and selective synthesis of complex molecules from simpler precursors like this compound. Future research will likely concentrate on discovering and optimizing new catalytic reactions to functionalize this molecule in novel ways.
One area of interest is the use of heterogeneous catalysts in continuous flow reactions. For instance, the acylation of 1,3-benzodioxole has been successfully demonstrated using a recyclable heterogeneous catalyst in a continuous process, showing excellent stability and selectivity. nih.gov This approach offers advantages in terms of sustainability and scalability. Applying similar methodologies to this compound could streamline the synthesis of key intermediates.
Another promising avenue is the use of photochemistry. It has been reported that this compound can be converted into a safrole derivative through a one-pot process involving consecutive irradiations. chemicalbook.com Further exploration of photocatalytic and other modern synthetic methods, such as catalytic asymmetric 1,3-dipolar cycloaddition, could unlock new pathways to create complex, enantioenriched heterocyclic structures from benzodioxole-derived starting materials. rsc.org
Advanced Computational Modeling for Predictive Research
Computational chemistry and molecular modeling are becoming indispensable tools in chemical research and drug discovery. For this compound, these methods can accelerate the design of new derivatives with desired properties and predict their behavior.
Quantitative Structure-Activity Relationship (QSAR) models and quantum chemical calculations have been used to study the properties of 1,3-benzodioxole derivatives, for example, as corrosion inhibitors. researchgate.net These computational approaches can establish a relationship between the molecular structure and the observed activity, guiding the synthesis of more effective compounds.
In the context of therapeutic agent development, molecular docking studies can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. Such studies have been employed to understand the interaction of 1,3-benzodioxole derivatives with the auxin receptor TIR1, revealing strong binding potential. researchgate.net Applying these predictive models can help prioritize synthetic targets, thereby saving time and resources in the laboratory. Future work will likely involve more sophisticated modeling that can predict not only binding affinity but also pharmacokinetic profiles.
Table 2: Applications of Computational Modeling for Benzodioxole Derivatives
| Computational Method | Application | Predicted Property/Outcome | Reference |
| QSAR / Quantum Chemical Calculations | Corrosion Inhibition | Relationship between molecular structure and inhibitory efficiency | researchgate.net |
| Molecular Docking | Auxin Receptor Agonism | Binding affinity and interaction with the TIR1 receptor | researchgate.net |
Integration of this compound in Sustainable Chemical Processes
The principles of green chemistry are increasingly guiding the development of new chemical processes. Integrating this compound into more sustainable synthetic routes is a key area for future research. This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.
The development of continuous flow processes for reactions involving the 1,3-benzodioxole core is a significant step towards sustainability. nih.gov These systems allow for improved control over reaction parameters, reduced waste generation, and easier catalyst recycling compared to traditional batch processes. nih.gov Future efforts will aim to adapt a broader range of reactions involving this compound to flow chemistry formats.
Furthermore, exploring biocatalysis and the use of renewable feedstocks will be important. While not directly documented for this compound, the broader trend in chemical synthesis is to move towards bio-based starting materials and enzymatic transformations. Research into biocatalytic routes for the synthesis and modification of this compound could lead to more sustainable manufacturing processes for its derivatives.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
